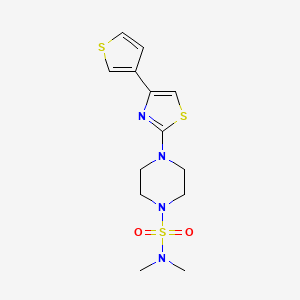

N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S3/c1-15(2)22(18,19)17-6-4-16(5-7-17)13-14-12(10-21-13)11-3-8-20-9-11/h3,8-10H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWIXWNBBHDLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the thiophene ring. The piperazine sulfonamide group is then attached through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution at the thiazole ring can introduce various functional groups .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its unique structural features, including the piperazine and thiazole moieties. Research has indicated that compounds with similar structures often display significant antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of thiazole, including this compound, possess notable antibacterial and antifungal activities. For instance, compounds structurally related to N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide have been tested against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 - 3.9 µg/ml |

| Escherichia coli | 100 - 400 µg/ml |

| Candida albicans | 50 - 200 µg/ml |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .

Antitumor Activity

N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide has also been investigated for its antitumor properties. Similar thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways such as the EGFR/PI3K/Akt/mTOR pathway. This inhibition leads to reduced tumor growth and increased apoptosis in vitro and in vivo .

Enzyme Inhibition

Thiazole derivatives often act as enzyme inhibitors, affecting processes such as cell signaling and metabolism. For example, compounds with similar structures have been found to inhibit fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism, thereby potentially influencing pain and inflammation pathways .

Interaction with Receptors

Research indicates that this compound may interact with various receptors, including dopamine receptors. Selective ligands designed based on its structure have shown promising results in modulating dopamine D3 receptor activity, which is relevant for treating disorders like schizophrenia and Parkinson's disease .

Therapeutic Potential

Given its diverse biological activities, N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide holds potential for therapeutic applications:

Antibacterial Treatments

The compound's efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics or adjunct therapies to enhance existing treatments.

Cancer Therapy

The ability to inhibit tumor growth and induce apoptosis suggests that this compound could be further developed into an anticancer agent, particularly for types of cancer where current therapies are ineffective.

Neurological Disorders

With its potential interaction with dopamine receptors, this compound may be explored as a treatment option for neurological conditions characterized by dopaminergic dysregulation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Sulfonamide Motifs

- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): This compound shares the thiazole-sulfonamide framework but substitutes the piperazine with a benzamide group. In contrast, the piperazine in the target compound may increase solubility and hydrogen-bonding capacity. Compound 50 demonstrated potent NF-κB activation in TLR adjuvant screens, suggesting that the thiazole-sulfonamide motif is critical for modulating immune responses .

- 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): Here, the piperidine-sulfonyl group replaces the piperazine-sulfonamide. The 2,5-dimethylphenyl group on the thiazole introduces steric hindrance, which may affect target binding.

Thiophene-Thiazole Hybrids

- 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine: This hybrid integrates a thiophen-3-yl-thiazole system with a dihydropyrazole and benzolamine group. It exhibited an IC50 of 6.2 μM for superoxide inhibition, outperforming allopurinol. The chloro substituents enhance electron-withdrawing effects, stabilizing radical intermediates during scavenging. The target compound’s piperazine-sulfonamide moiety may offer superior solubility, which could optimize bioavailability in similar applications .

Sulfonyl-Containing Heterocycles

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]: These triazole-thiones feature a sulfonylphenyl group, analogous to the sulfonamide in the target compound. The sulfonyl group’s electron-withdrawing nature stabilizes the thione tautomer, as confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H).

Spectroscopic Characterization

Antimicrobial Activity

While direct data for the target compound is unavailable, structurally related 1,3,4-thiadiazole derivatives () show potent activity against E. coli and C. albicans. The thiophene-thiazole core may enhance membrane disruption, while the sulfonamide could inhibit dihydropteroate synthase (DHPS), a folate pathway enzyme .

Enzyme Inhibition

The compound in inhibits superoxide with an IC50 of 6.2 μM, suggesting the thiophene-thiazole system’s redox-modulating capability. The target compound’s piperazine-sulfonamide may further improve binding to enzymatic active sites through polar interactions .

Data Tables

Table 1: Structural and Activity Comparison

Biological Activity

N,N-Dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tabular form.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This structure incorporates a piperazine ring, a thiazole moiety, and a thiophene group, which are known to contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide. Notably, derivatives containing similar thiazole and piperazine structures have shown significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 20 | |

| Compound B | S. aureus | 15 | |

| N,N-Dimethyl... | E. coli | 18 |

In one study, compounds with a thiazole structure exhibited strong inhibitory effects on gram-negative bacteria, particularly E. coli, suggesting that modifications to the thiazole moiety can enhance antibacterial potency .

Anticancer Activity

The anticancer potential of N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide has also been explored. Similar compounds have been shown to affect several cancer-related biochemical pathways.

Research indicates that thiazole derivatives can inhibit key signaling pathways involved in cancer progression, such as the EGFR/PI3K/Akt/mTOR pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

Case Studies

- In vitro Studies : A study demonstrated that thiazole derivatives could induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cell lines. The compounds led to significant decreases in cell viability at concentrations as low as 10 µM.

- In vivo Studies : Animal models treated with similar thiazole-containing compounds showed reduced tumor growth rates compared to controls, indicating potential for therapeutic use in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide can be influenced by various structural modifications. The presence of electron-withdrawing groups on the thiazole ring has been correlated with enhanced activity against both bacterial and cancer cells.

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the common synthetic routes for constructing the thiazole-thiophene core in this compound?

The thiazole-thiophene moiety can be synthesized via cyclization of thiourea derivatives with α-haloketones. For example, reacting thiophene-3-carboxaldehyde derivatives with thiourea in ethanol under reflux conditions forms the thiazole ring, as demonstrated in analogous syntheses of thiophene-containing heterocycles . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) can improve yields.

Q. How is the structure of this compound confirmed after synthesis?

Characterization typically involves a combination of:

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening often includes:

- Antimicrobial assays : Against Gram-negative (e.g., E. coli) and fungal (e.g., C. albicans) strains via broth microdilution (MIC determination) .

- Enzyme inhibition studies : Targeting kinases or phosphodiesterases using fluorometric or colorimetric substrates.

- Cytotoxicity profiling : In cancer cell lines (e.g., MTT assay) to assess therapeutic index .

Advanced Research Questions

Q. How can reaction yields for the piperazine sulfonamide coupling step be optimized?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.

- Catalysis : Use of KI or K₂CO₃ to activate the sulfonyl chloride intermediate.

- Temperature control : Slow addition at 0–5°C minimizes side reactions, followed by gradual warming to room temperature .

Q. What strategies resolve contradictory activity data between enzyme assays and cell-based models?

Discrepancies may arise from off-target effects or metabolic instability. Approaches include:

- Metabolite profiling : LC-MS to identify degradation products.

- Proteome-wide selectivity screening (e.g., KinomeScan) to rule out non-specific kinase inhibition.

- Structural tweaks : Introducing electron-withdrawing groups (e.g., CF₃) on the sulfonamide to enhance metabolic stability .

Q. How can computational methods guide SAR studies for this compound?

- Docking simulations : To predict binding poses in target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets.

- MD simulations : Assessing dynamic interactions (e.g., hydrogen bonding with ATP-binding pockets) over nanosecond timescales .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix effects : Plasma proteins can interfere with LC-MS/MS detection. Mitigate via protein precipitation (acetonitrile) or SPE purification.

- Low sensitivity : Derivatization with dansyl chloride enhances UV/fluorescence detection limits.

- Isomer separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers if asymmetric centers form during synthesis .

Methodological Tables

Q. Table 1: Representative Reaction Conditions for Key Intermediates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.